1-(5-Bromo-2-nitrophenyl)ethanone (CAS 41877-24-1) is a bifunctional ortho-nitroacetophenone derivative primarily utilized as a highly regiocontrolled building block in organic synthesis. Featuring both a reducible nitro group and a reactive acetyl moiety, it serves as a direct precursor for the construction of nitrogen-containing heterocycles, including indoles, quinolines, and quinazolines. The critical procurement value of this specific molecule lies in its 5-bromo substituent, which survives chemoselective reductive cyclization to provide an essential synthetic handle for subsequent palladium-catalyzed cross-coupling reactions. This dual-reactivity profile makes it a foundational material for pharmaceutical intermediate manufacturing, agrochemical development, and the synthesis of advanced functional materials such as photoswitchable tags [1].
Substituting 1-(5-Bromo-2-nitrophenyl)ethanone with its unsubstituted counterpart, 1-(2-nitrophenyl)ethanone, or its isomers completely disrupts downstream synthetic utility. The unsubstituted baseline lacks a halogen handle, rendering the resulting heterocycles inert to standard cross-coupling functionalization. Attempting to substitute with the 5-chloro analog introduces significant thermodynamic barriers during subsequent Suzuki or Buchwald-Hartwig couplings, necessitating expensive proprietary ligands and harsher temperatures to overcome the higher C-Cl bond dissociation energy. Furthermore, substituting with the 4-bromo isomer permanently alters the substitution pattern of the final scaffold (e.g., yielding a 6-bromoindole instead of a 5-bromoindole), resulting in a complete failure to access the target pharmacophore [1].
In the synthesis of functionalized heterocycles, the halogen substituent dictates the efficiency of downstream Pd-catalyzed cross-couplings. Compared to 1-(5-chloro-2-nitrophenyl)ethanone, the 5-bromo analog (CAS 41877-24-1) exhibits significantly lower activation energy for oxidative addition. Standard Suzuki-Miyaura couplings using Pd(PPh3)4 at 80 °C typically achieve >85% conversion with the bromo-precursor, whereas the chloro-analog often stalls below 45% unless specialized, high-cost ligands (e.g., XPhos, SPhos) and higher temperatures (110 °C) are employed [1].
| Evidence Dimension | Cross-coupling conversion yield (standard Pd catalyst) |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 1-(5-Chloro-2-nitrophenyl)ethanone (<45% yield) |
| Quantified Difference | >40% higher yield under mild conditions |
| Conditions | Pd(PPh3)4, K2CO3, 80 °C, 12 h |
Procuring the bromo-analog avoids the need for expensive proprietary ligands and harsh conditions in downstream functionalization steps.
The exact positioning of the bromo substituent on the acetophenone core is critical for target-oriented synthesis. When subjected to reductive cyclization (e.g., via Camps or Friedländer quinoline synthesis, or indole formation), 1-(5-bromo-2-nitrophenyl)ethanone exclusively yields the 5-bromoindole or 6-bromoquinoline architecture. Substituting with the closely related isomer, 1-(4-bromo-2-nitrophenyl)ethanone, shifts the halogen to the 6-position of the indole or 7-position of the quinoline, resulting in a 0% yield of the desired target regioisomer[1].
| Evidence Dimension | Target regioisomer yield (5-bromoindole / 6-bromoquinoline derivatives) |
| Target Compound Data | 100% regioselectivity for target |
| Comparator Or Baseline | 1-(4-Bromo-2-nitrophenyl)ethanone (0% target regioisomer) |
| Quantified Difference | Complete structural divergence |
| Conditions | Reductive cyclization / condensation pathways |
Strict procurement of the 5-bromo isomer is mandatory for accessing specific pharmacophores; isomer substitution is structurally non-viable.
A key challenge in processing halogenated nitroaromatics is preventing premature dehalogenation during the reduction of the nitro group. 1-(5-Bromo-2-nitrophenyl)ethanone can be selectively reduced using mild conditions (e.g., Fe/AcOH or SnCl2) to form 1-(2-amino-5-bromophenyl)ethanone in >80% yield without cleaving the C-Br bond. In contrast, harsher generic reduction protocols (like Pd/C with H2) used for the unsubstituted 1-(2-nitrophenyl)ethanone baseline will cause rapid hydrodehalogenation of the bromo analog, reducing the functional yield to <10% .
| Evidence Dimension | Chemoselective reduction yield (retaining halogen) |
| Target Compound Data | >80% yield (using SnCl2 or Fe/AcOH) |
| Comparator Or Baseline | Standard catalytic hydrogenation (Pd/C, H2) (<10% yield due to dehalogenation) |
| Quantified Difference | >70% improvement in functional group retention |
| Conditions | Mild metal-mediated reduction vs. standard catalytic hydrogenation |
It dictates the choice of downstream processing reagents; buyers must pair this compound with chemoselective reducing agents to maintain its value proposition.
Where regiocontrolled reductive cyclization is required to build specific halogenated heterocycles for pharmaceutical libraries, leveraging the absolute regiocontrol of the 5-bromo precursor [1].
Where the compound is condensed to form nitro-phenyl-benzofuran (NPBF) photocages, utilizing the bromo group for essential biological probe attachment, an application impossible with unsubstituted analogs[1].
Where process chemistry constraints demand the use of standard, cost-effective palladium catalysts (like Pd(PPh3)4) rather than the expensive specialized ligands required when processing chloro-analogs [1].